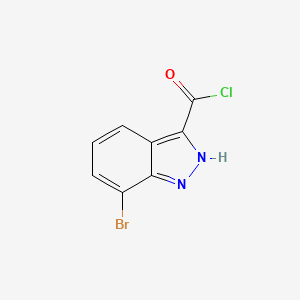

7-Bromo-1H-indazole-3-carbonyl chloride

描述

Significance of Indazole Scaffolds in Heterocyclic Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in the realm of heterocyclic chemistry. Current time information in Pasuruan, ID.rsc.orgpnrjournal.com Its structural features and chemical properties make it a valuable component in the design of compounds with diverse biological activities. The indazole nucleus is present in a number of approved drugs and clinical candidates, underscoring its therapeutic potential. pnrjournal.comnih.goveurekaselect.com

The versatility of the indazole scaffold stems from its ability to engage in a variety of chemical transformations, allowing for the introduction of different substituents at various positions of the bicyclic system. This adaptability enables the fine-tuning of the physicochemical and pharmacological properties of indazole-containing molecules.

Importance of Halogenation at C-7 in Indazole Derivatives for Synthetic Versatility

The introduction of a halogen atom, such as bromine, at the C-7 position of the indazole ring significantly enhances the synthetic utility of the scaffold. chemimpex.comnih.govchemimpex.com Halogenated indazoles serve as key intermediates for a wide array of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. chemimpex.com

The bromine atom at the C-7 position can be readily transformed into other functional groups, providing a handle for further molecular elaboration. nih.gov This strategic functionalization is crucial in the development of new chemical entities with desired properties. The presence of a halogen at this position can also influence the electronic properties of the indazole ring system, which can in turn affect the biological activity of the final compound.

Role of the Carbonyl Chloride Functionality in Synthetic Strategies

The carbonyl chloride group is a highly reactive functional group that serves as an excellent acylating agent in organic synthesis. Its presence at the C-3 position of the indazole ring in 7-Bromo-1H-indazole-3-carbonyl chloride provides a direct route for the introduction of the indazole-3-carbonyl moiety into various molecules.

Carbonyl chlorides readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, respectively. This reactivity is fundamental to the construction of a diverse library of indazole derivatives. The high reactivity of the carbonyl chloride allows these reactions to proceed under mild conditions, often with high yields.

Overview of Research Trajectories for Indazole-Based Building Blocks

Current research involving indazole-based building blocks is largely driven by the pursuit of new therapeutic agents. nih.goveurekaselect.com Medicinal chemists are actively exploring the synthesis of novel indazole derivatives as inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases.

The development of efficient and regioselective methods for the synthesis and functionalization of the indazole core remains an active area of research. rsc.orgchim.it Synthetic strategies that allow for the precise installation of various substituents on the indazole scaffold are highly sought after, as they provide access to a wider chemical space for drug discovery efforts. The use of halogenated indazoles, such as this compound, is a testament to this ongoing endeavor to create versatile and valuable synthetic intermediates.

Structure

3D Structure

属性

IUPAC Name |

7-bromo-2H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-12-7(4)8(10)13/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANMHQGHEZDWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1h Indazole 3 Carbonyl Chloride

Precursor Synthesis and Bromination Strategies

The formation of the target compound hinges on two critical phases: the regioselective introduction of a bromine atom at the C-7 position of the indazole ring and the synthesis of the indazole-3-carboxylic acid scaffold.

Achieving regioselective bromination at the C-7 position is a significant challenge in indazole chemistry, as the C-3, C-5, and C-7 positions are all susceptible to electrophilic attack. The outcome is often influenced by the substituents present on the indazole ring and the reaction conditions employed. nih.govresearchgate.net

Direct bromination is a common strategy for halogenating the indazole nucleus. rsc.org N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose. nih.govresearchgate.net Research into the direct bromination of 4-substituted 1H-indazoles has shown that C-7 selectivity can be achieved through careful optimization of reaction conditions. nih.gov

For instance, studies on N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide demonstrated that using 1.1 equivalents of NBS in refluxing dichloroethane (DCE) for 24 hours resulted in the desired 7-bromo product in high yield. nih.govresearchgate.net The choice of solvent and temperature is critical; for example, microwave activation was found to cause degradation of the starting material. nih.gov A key finding was that using an excess of NBS (e.g., 2 equivalents) leads to the formation of the 5,7-dibrominated compound, highlighting the importance of stoichiometry in controlling regioselectivity. nih.govresearchgate.net

The electronic nature of substituents on the indazole ring also plays a crucial role. Electron-donating groups on a C-4 substituent generally favor the formation of the C-7 monobrominated product. nih.gov Conversely, strong electron-withdrawing groups can lead to mixtures of mono- and di-halogenated products, with a significant decrease in the yield of the desired C-7 isomer. nih.gov

Table 1: Optimization of C-7 Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS nih.gov

| Entry | NBS (equiv.) | Solvent | Conditions | Result |

| 1 | 1.1 | DCE | Reflux, 24 h | 84% Yield (C-7 mono-bromo) |

| 2 | 1.1 | Dioxane | Reflux, 24 h | 65% Yield (C-7 mono-bromo) |

| 3 | 1.1 | DCE | MW, 120 °C, 30 min | Degradation |

| 4 | 2.0 | DCE | Reflux, 24 h | 88% Yield (C-5, C-7 di-bromo) |

| 5 | 2.0 | DCE / NaOH | Reflux, 24 h | Rapid formation of di-bromo |

This table illustrates the optimization process for the regioselective C-7 bromination of a 4-substituted 1H-indazole using N-bromosuccinimide (NBS). The data highlights the impact of solvent, reaction conditions, and stoichiometry on the yield and selectivity of the desired 7-bromo product versus the 5,7-dibromo byproduct.

The halogen-dance reaction is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This phenomenon allows for the introduction of functional groups at positions that are not directly accessible through conventional substitution methods. clockss.org In principle, an indazole derivative halogenated at a different position could undergo a halogen-dance rearrangement to yield the thermodynamically more stable 7-bromo isomer.

While the halogen-dance reaction is a known synthetic tool for heterocycles like pyridines and thiophenes, its specific application for preparing 7-bromo-1H-indazole derivatives is not as commonly reported as direct bromination methods. clockss.org The lability of bromine and iodine atoms makes them candidates for such migrations, but the reaction's success and regiochemical outcome would be highly dependent on the specific substrate, the base used, and the reaction conditions. clockss.org

The indazole-3-carboxylic acid moiety is the foundational precursor to the final carbonyl chloride. Several synthetic routes exist to construct this key intermediate.

Direct functionalization at the C-3 position of the indazole ring can be challenging. For example, direct Vilsmeier-Haack formylation at this position is generally ineffective. rsc.org Therefore, metalation strategies are often employed. rsc.org

One effective approach involves the deprotonation of an N-1 protected indazole. The nitrogen atom is first protected with a suitable group, such as a sem-protecting group (SEM-chloride). derpharmachemica.com The protected indazole is then treated with a strong base, like n-butyl lithium, which selectively removes the proton at the C-3 position. The resulting lithiated intermediate can then be quenched with carbon dioxide (CO2) to introduce the carboxylic acid group at the desired position. derpharmachemica.com Subsequent deprotection yields the 1H-indazole-3-carboxylic acid.

A widely used and efficient method for synthesizing the 1H-indazole-3-carboxylic acid core involves intramolecular cyclization via a diazotization reaction. rawdatalibrary.netbloomtechz.com This method typically starts from an ortho-substituted aniline (B41778) derivative, such as an o-aminobenzacetamide or o-aminophenylacetic acid. rawdatalibrary.netmissouri.edu

The general process involves treating the starting amino compound with a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO2) in the presence of a strong acid like HCl. masterorganicchemistry.com This converts the primary amine group into a diazonium salt. missouri.edumasterorganicchemistry.com The in-situ generated diazonium salt then undergoes an intramolecular cyclization reaction to form the pyrazole (B372694) ring of the indazole system, yielding the 1H-indazole-3-carboxylic acid or its corresponding ester or amide derivative. rawdatalibrary.netgoogle.com This approach is valued for its operational simplicity and the use of mild reaction conditions. rawdatalibrary.net One of the earliest methods involved the hydrolysis of isatin, followed by conversion to a diazonium salt, reduction to an aryl hydrazine (B178648), and subsequent acid-catalyzed cyclization to afford the indazole acid. google.com

Synthesis of Indazole-3-carboxylic Acid Precursors

Protection-Deprotection Strategies for Nitrogen Atoms (N1/N2) during Carboxylation

The indazole ring contains two nitrogen atoms (N1 and N2), both of which can be reactive. During synthetic transformations like carboxylation at the C3 position, it is often necessary to protect one of these nitrogen atoms to direct the reaction to the desired position and prevent unwanted side reactions.

Regioselective protection of the indazole N2 position can be achieved using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This protecting group is effective in directing lithiation specifically to the C3 position, allowing for subsequent carboxylation by quenching the resulting organolithium species with carbon dioxide. The SEM group offers the advantage of being removable under mild conditions, such as treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or with aqueous hydrochloric acid (HCl) in ethanol (B145695). nih.gov

Table 1: Common Nitrogen Protecting Groups for Indazoles and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Conditions |

| 2-(trimethylsilyl)ethoxymethyl | SEM | Tetrabutylammonium fluoride (TBAF) or aq. HCl | THF or EtOH |

| tert-butoxycarbonyl | Boc | Sodium borohydride (B1222165) (NaBH₄) or Trifluoroacetic acid (TFA) | EtOH or Dichloromethane |

| 2,2,2-Trichloroethyloxycarbonyl | Troc | Zinc dust | Acetic acid |

Conversion of Carboxylic Acid to Carbonyl Chloride

The final step in the synthesis of 7-Bromo-1H-indazole-3-carbonyl chloride is the conversion of the corresponding carboxylic acid, 7-Bromo-1H-indazole-3-carboxylic acid. This is a standard transformation in organic chemistry, converting the hydroxyl group of the carboxylic acid into a more reactive chloro group.

Standard Acyl Chlorination Reagents and Conditions

Several reagents are commonly employed for the synthesis of acyl chlorides from carboxylic acids. The choice of reagent often depends on the scale of the reaction and the sensitivity of the substrate to the reaction conditions and byproducts.

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uklibretexts.org The reaction is typically performed neat or in an inert solvent.

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature. chemguide.co.uklibretexts.org The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). The acyl chloride is usually isolated by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): A liquid reagent, its reaction with carboxylic acids is less vigorous than that of PCl₅. chemguide.co.uk The main byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk

A more recent and milder method involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This approach proceeds through an aromatic cation-activated nucleophilic acyl substitution and is suitable for substrates with acid-sensitive functional groups, as it avoids the generation of strong acids like HCl. organic-chemistry.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

To improve reaction efficiency, reduce reaction times, and move towards more environmentally benign processes, advanced synthetic techniques like microwave and ultrasound irradiation have been applied to the synthesis of indazole derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. heteroletters.org In the context of indazole synthesis, microwave heating has been successfully applied to various steps, including the formation of the indazole ring itself and subsequent functionalization through cross-coupling reactions. rasayanjournal.co.inajrconline.org This technique offers a significant advantage in terms of efficiency and energy consumption compared to conventional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times for Heterocycles

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| Schiff Base Formation | 7 hours | 8 minutes | |

| Aryl Imidazole Synthesis | - | 12-16 minutes | |

| Indazole Synthesis | 24 hours | 35 minutes | heteroletters.org |

Ultrasound-Assisted Methods for Bromination

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been effectively applied to the bromination of indazoles. rsc.orgrsc.org A novel and efficient protocol for the bromination of the C3 position of indazoles uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasonic irradiation. rsc.orgrsc.org This method is notable for its mild conditions, rapid reaction times (often completing within 30 minutes), and high site-specificity. rsc.org The use of ultrasound provides an alternative energy source that can promote reactions without high temperatures, aligning with the principles of green chemistry. researchgate.netacs.org

Metal-Free Approaches in Indazole Functionalization

Metal-free strategies for the functionalization of the indazole nucleus, particularly at the C3-position, represent an important advancement in sustainable organic synthesis. These methods often leverage the inherent reactivity of the heterocyclic system or employ alternative activation pathways, such as radical reactions or ring-transformation processes, to introduce key functional groups without the need for transition metal catalysts.

A notable metal-free approach to access the precursor for the title compound involves the transformation of an indole (B1671886) scaffold into an indazole system. Specifically, 1H-indazole-3-carboxaldehydes can be synthesized from corresponding indoles through a nitrosation reaction under mild, slightly acidic conditions. nih.govrsc.org This reaction proceeds via a multistep pathway initiated by the nitrosation at the C3-position of the indole ring, forming an oxime intermediate. This intermediate then undergoes a water-mediated ring-opening, followed by a ring-closing cyclization to yield the 1H-indazole-3-carboxaldehyde structure. nih.gov

This method is particularly valuable as it constructs the desired functionalized indazole core from readily available indole precursors in a single, metal-free operation. The reaction conditions are generally mild, involving sodium nitrite (NaNO₂) and an acid like hydrochloric acid (HCl) in a solvent mixture such as DMF and water. nih.gov The procedure's success with electron-deficient indoles, such as bromo-substituted variants, underscores its potential applicability for synthesizing 7-bromo-1H-indazole-3-carbaldehyde, the direct precursor to the corresponding carboxylic acid and subsequently the carbonyl chloride.

The scope of this transformation has been demonstrated across various substituted indoles, consistently providing the desired indazole-3-carboxaldehyde products in good to excellent yields.

| Entry | Indole Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | Indole | 1H-Indazole-3-carboxaldehyde | 99 |

| 2 | 5-Bromo-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | 94 |

| 3 | 5-Chloro-indole | 5-Chloro-1H-indazole-3-carboxaldehyde | 91 |

| 4 | 5-Fluoro-indole | 5-Fluoro-1H-indazole-3-carboxaldehyde | 85 |

| 5 | 6-Chloro-indole | 6-Chloro-1H-indazole-3-carboxaldehyde | 95 |

| 6 | 7-Methyl-indole | 7-Methyl-1H-indazole-3-carboxaldehyde | 72 |

| 7 | 5-Nitro-indole | 5-Nitro-1H-indazole-3-carboxaldehyde | 82 |

Once the 7-bromo-1H-indazole-3-carbaldehyde is obtained, the synthesis proceeds through a standard oxidation reaction to form 7-bromo-1H-indazole-3-carboxylic acid. This step can also be conducted using metal-free oxidizing agents, such as potassium permanganate (B83412) or sodium chlorite, thus maintaining a metal-free pathway to this key intermediate. The final conversion of the carboxylic acid to the target this compound is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, which are inherently metal-free reagents. This entire sequence, starting from a substituted indole, provides a robust and environmentally benign route for the functionalization of the indazole core.

Reactivity and Transformation Pathways of 7 Bromo 1h Indazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the C-3 Carbonyl Chloride

The carbonyl chloride group at the C-3 position of 7-Bromo-1H-indazole-3-carbonyl chloride is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This reactivity is driven by the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.

Formation of Amides, Esters, and Hydrazides

Amides: The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of 7-bromo-1H-indazole-3-carboxamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. While direct reactions with the carbonyl chloride are standard, related syntheses starting from the corresponding carboxylic acid highlight the accessibility of these amide products. For instance, 1H-indazole-3-carboxylic acid can be coupled with various aryl and aliphatic amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as DMF to yield the corresponding carboxamides researchgate.netnih.gov. This indicates that the carbonyl chloride, being more reactive, would readily form these amides.

Esters: The synthesis of esters from this compound can be achieved through its reaction with alcohols or phenols. This esterification is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. While specific examples for the 7-bromo derivative are not prevalent in the readily available literature, the general reactivity of acid chlorides with alcohols is a fundamental and efficient method for ester formation nih.gov.

Hydrazides: Hydrazides of 7-bromo-1H-indazole can be prepared by the reaction of this compound with hydrazine (B178648) or substituted hydrazines. This reaction is analogous to amide formation and is expected to proceed readily due to the high nucleophilicity of hydrazine. Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds semanticscholar.org. The synthesis of related indazol-3-amines from precursor molecules often involves the use of hydrazine hydrate, underscoring the reactivity of hydrazine with indazole-based electrophiles nih.govchemrxiv.orgchemrxiv.orgresearchgate.netbeilstein-journals.org.

Reactions with Nitrogen-Containing Nucleophiles

The electrophilic nature of the C-3 carbonyl chloride facilitates reactions with a wide array of nitrogen-containing nucleophiles beyond simple primary and secondary amines. This includes anilines, heterocyclic amines, and amino acid esters. The products of these reactions are various substituted amides, which are often of interest in medicinal chemistry. The synthesis of N-aryl and N-alkyl amides from the corresponding carboxylic acid is well-documented, suggesting that the more reactive carbonyl chloride would be an excellent substrate for these transformations researchgate.netnih.gov. The Buchwald-Hartwig amination provides an alternative route to C-N bond formation on the indazole ring itself, but for the functionalization of the C-3 carbonyl, direct nucleophilic attack is the primary pathway researchgate.netrsc.orgresearchgate.net.

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen-Containing Nucleophiles: Alcohols and phenols are effective nucleophiles for the synthesis of esters from this compound. The reaction conditions are typically mild, often requiring a non-nucleophilic base to neutralize the HCl byproduct. While specific literature on the this compound is scarce, the general principles of converting acid chlorides to esters are well-established and would apply here nih.gov.

Sulfur-Containing Nucleophiles: Thiols and thiophenols, being excellent nucleophiles, are expected to react readily with this compound to form the corresponding thioesters. These reactions are analogous to ester formation and are generally efficient. The resulting thioesters can be valuable synthetic intermediates.

Reactions Involving the C-7 Bromine Atom

The bromine atom at the C-7 position of the indazole ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These transformations are crucial for the elaboration of the indazole core structure, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira) at C-7

The C-7 bromine atom of 7-bromo-1H-indazole derivatives can participate in several palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo-1H-indazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. A study on the Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles demonstrated successful coupling with various aryl and heteroaryl boronic acids, affording the corresponding 7-arylated indazoles in moderate to good yields semanticscholar.orgorgsyn.org. The reaction conditions often require a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base like Cs₂CO₃ or K₂CO₃, and a suitable solvent system, which can include mixtures of dioxane, ethanol (B145695), and water semanticscholar.org.

Stille Coupling: The Stille reaction couples the 7-bromo-1H-indazole with an organotin compound (organostannane) in the presence of a palladium catalyst. While specific examples with 7-bromo-1H-indazole are not extensively detailed in the provided search results, the Stille coupling is a versatile method for C-C bond formation with aryl bromides ucsf.eduorganic-chemistry.orgwikipedia.org. The reaction typically utilizes a palladium(0) catalyst and can be performed under neutral or mildly basic conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the 7-bromo-1H-indazole and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base thieme-connect.deresearchgate.netacs.org. This method is highly efficient for the synthesis of arylalkynes and has been applied to various bromo-substituted heterocyclic systems researchgate.netacs.org.

Palladium-Catalyzed Coupling Methodologies

The success of cross-coupling reactions at the C-7 position of 7-bromo-1H-indazoles is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. A variety of palladium sources can be employed, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The choice of ligand is often crucial for achieving high catalytic activity and selectivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and XPhos, are commonly used. The base plays a critical role in the catalytic cycle, with common choices being carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system is also an important parameter to optimize, with common solvents including DMF, dioxane, and aqueous mixtures semanticscholar.orgrsc.orgresearchgate.netorgsyn.org. Microwave irradiation has also been shown to accelerate these coupling reactions semanticscholar.org.

Interactive Data Table: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole Derivatives

| Entry | 7-Bromo-1H-indazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 85 | semanticscholar.org |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-acetylphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 73 | semanticscholar.org |

| 3 | 4-amido-7-bromo-1H-indazole | phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 82 | semanticscholar.org |

| 4 | 4-amido-7-bromo-1H-indazole | (4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 78 | semanticscholar.org |

Note: The yields and conditions are based on studies of closely related 7-bromo-1H-indazole derivatives.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a classical and effective method for forming new carbon-carbon and carbon-heteroatom bonds at the C7 position. rsc.org These reactions typically involve the coupling of the aryl halide with a variety of nucleophiles, such as alcohols, amines, and thiols, at elevated temperatures. organic-chemistry.org The mechanism often involves the oxidative addition of the aryl bromide to a copper(I) species. organic-chemistry.org

While traditional Ullmann reactions required harsh conditions, modern advancements have introduced ligand-assisted protocols that proceed under milder conditions, expanding the substrate scope and functional group tolerance. researchgate.net For instance, the intramolecular Ullmann-type cyclization is a powerful strategy for synthesizing complex heterocyclic systems. nih.gov Copper catalysis is also emerging as a cost-effective alternative to palladium in other cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl halides with boronic acids. jmchemsci.com

Table 1: Examples of Copper-Catalyzed Reactions on Aryl Halides This table is illustrative of general copper-catalyzed transformations applicable to aryl halides like the bromoindazole moiety.

| Reaction Type | Nucleophile/Reagent | Catalyst System | Typical Conditions | Product Type |

| Ullmann Condensation | Phenol | CuI / Base | High Temperature, DMF | Aryl Ether |

| Ullmann Condensation | Amine | CuI / Ligand / Base | Moderate Temperature | Aryl Amine |

| Suzuki-Miyaura Coupling | Arylboronic Acid | CuI / Base | Reflux, DMF | Biaryl |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

The C7-bromo substituent can be replaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The viability of this pathway is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The indazole ring itself, particularly when functionalized with an electron-withdrawing group like the 3-carbonyl chloride, activates the ring system towards nucleophilic attack.

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the indazole substrate.

Reductive Debromination Strategies

The bromine atom at the C7 position can be selectively removed and replaced with a hydrogen atom through reductive debromination. A primary method for achieving this transformation is catalytic hydrogenation. This reaction involves treating the bromoindazole with hydrogen gas in the presence of a metal catalyst. youtube.com

Palladium on carbon (Pd/C) is a widely used and efficient heterogeneous catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The process, also known as hydrogenolysis, involves the cleavage of the carbon-bromine bond and the subsequent addition of hydrogen. Other catalysts, including platinum and nickel-based systems, can also be employed. youtube.com This method is valued for its clean conversion and the ease of catalyst removal by filtration.

Table 2: Common Catalysts for Reductive Debromination

| Catalyst | Hydrogen Source | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, atmospheric or elevated pressure | Most common and versatile catalyst. |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Room temperature, various solvents | Adams' catalyst; highly active. |

| Raney Nickel (Raney Ni) | H₂ gas | Room temperature or elevated temperature/pressure | Cost-effective but can sometimes require harsher conditions. |

| Shvo Catalyst (Ruthenium) | Formic Acid | High temperature | Homogeneous catalyst, uses a transfer hydrogen source. |

Reactivity of the Indazole Heterocycle

The indazole core itself possesses reactive sites on both the pyrazole (B372694) and benzene (B151609) rings, allowing for a range of chemical modifications.

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents and the inherent electronic nature of the fused heterocyclic system. For the parent 1H-indazole, electrophilic attack generally occurs at the C5 position, followed by the C3 and C7 positions. The presence of the bromine atom at C7 and the deactivating carbonyl chloride group at C3 would influence the regioselectivity of further electrophilic attack, generally directing incoming electrophiles to the C5 or C4 positions, depending on reaction conditions.

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile to introduce a new substituent.

For an indazole system, a protecting group on the N1 nitrogen, such as a carbamoyl (B1232498) group, can act as a DMG, directing metalation to either the C7 or C2 positions. Subsequent reaction with various electrophiles (e.g., alkyl halides, carbon dioxide, iodine) allows for the precise installation of functional groups, bypassing the regioselectivity constraints of classical electrophilic substitution.

Functional Group Interconversions

The 3-carbonyl chloride moiety is a highly reactive functional group that serves as a versatile handle for a wide array of functional group interconversions. ub.edu As an activated carboxylic acid derivative, it readily reacts with a variety of nucleophiles to form stable amide, ester, and hydrazide derivatives. vanderbilt.edu

For example, reaction with primary or secondary amines leads to the formation of the corresponding indazole-3-carboxamides. derpharmachemica.com Similarly, treatment with alcohols yields indazole-3-carboxylates, and reaction with hydrazine or substituted hydrazines produces indazole-3-carbohydrazides. jocpr.com These transformations are fundamental in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies. The reactions are typically high-yielding and proceed under mild conditions, often requiring only a base to scavenge the HCl byproduct.

Table 3: Functional Group Interconversions of the 3-Carbonyl Chloride Moiety

| Nucleophile | Reagent Class | Product Class |

| R-NH₂ | Primary Amine | N-substituted Carboxamide |

| R₂NH | Secondary Amine | N,N-disubstituted Carboxamide |

| R-OH | Alcohol | Ester |

| H₂N-NH₂ | Hydrazine | Carbohydrazide |

Cyclization Reactions Leading to Fused Ring Systems

The bifunctional nature of this compound, possessing a reactive acyl chloride at the C3 position and a bromine atom at the C7 position, presents a valuable scaffold for the synthesis of fused polycyclic heteroaromatic systems. While specific literature detailing the cyclization reactions of this exact molecule is limited, its reactivity can be inferred from the established chemistry of related indazole derivatives. The general strategy involves an initial reaction at the highly electrophilic carbonyl chloride, followed by an intramolecular cyclization event involving the bromo substituent.

One plausible transformation pathway involves the reaction of this compound with binucleophilic reagents. For instance, reaction with a molecule containing both an amine and a hydroxyl or thiol group could lead to the formation of an intermediate amide. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann condensation) could then effect ring closure onto the C7 position, displacing the bromide and forming a new heterocyclic ring fused to the indazole core.

An illustrative, albeit hypothetical, reaction is the condensation with 2-aminophenol. The primary amine would readily attack the carbonyl chloride to form an amide linkage. Under basic conditions or with a suitable catalyst, the phenolic oxygen could then displace the bromine at C7, leading to the formation of a fused indazolo-oxazepine ring system. The feasibility and outcome of such reactions would be highly dependent on reaction conditions, including the choice of base, solvent, and catalyst, as well as the inherent reactivity of the nucleophiles.

Furthermore, intramolecular cyclization strategies could be envisioned. For example, if a suitable nucleophilic side chain were introduced via the carbonyl chloride, this chain could subsequently react with the C7-bromo position. The nature of the resulting fused ring would be dictated by the length and composition of this side chain. Such intramolecular approaches are common in the synthesis of complex heterocyclic frameworks.

Regioselectivity and Tautomerism in Indazole Chemistry

The indazole ring system can exist in two stable tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring nitrogen has significant implications for the molecule's reactivity, physical properties, and biological activity. The regioselectivity of reactions involving the indazole nitrogen atoms, particularly N-alkylation and N-acylation, is a critical aspect of indazole chemistry.

N1- and N2-Substitution Patterns and Control

The direct substitution on the nitrogen atoms of the indazole ring, such as alkylation, typically yields a mixture of N1 and N2 isomers. The ratio of these products is influenced by a variety of factors, including the nature of the substituents on the indazole ring, the electrophile, the base employed, and the solvent.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. This inherent stability often favors the formation of N1-substituted products under thermodynamic control. However, the N2 position is often more nucleophilic, leading to a preference for N2-substitution under kinetic control.

The presence of substituents on the benzene ring of the indazole nucleus plays a crucial role in directing the regioselectivity of N-substitution. Electron-withdrawing groups, in particular, can exert a significant influence. For instance, studies have shown that an electron-withdrawing group at the C7 position, such as a nitro or carboxyl group, can favor N2-alkylation. This is attributed to both steric and electronic effects. Sterically, a substituent at C7 can hinder access to the adjacent N1 position. Electronically, an electron-withdrawing group at C7 can decrease the electron density at N1, making the N2 position relatively more nucleophilic.

The choice of base and solvent system is another critical parameter for controlling regioselectivity. For example, the use of sodium hydride in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been reported to favor N1-alkylation for a range of substituted indazoles. Conversely, employing different base-solvent combinations can alter the product ratio, sometimes favoring the N2-isomer. The nature of the counter-ion of the base can also play a role, potentially through chelation with substituents on the indazole ring, thereby directing the electrophile to a specific nitrogen atom.

Below is a table summarizing the general factors influencing N1- vs. N2-substitution in indazoles:

| Factor | Favors N1-Substitution | Favors N2-Substitution |

| Thermodynamic Control | Generally favored | Less favored |

| Kinetic Control | Less favored | Generally favored |

| Substituents | Electron-donating groups | Electron-withdrawing groups at C7 |

| Steric Hindrance | Less hindered N1 | Less hindered N2 (if C3 is bulky) |

| Base/Solvent | NaH in THF | Varies; can be promoted by specific polar solvents or bases |

Influence of Substituents on Tautomeric Equilibrium

The tautomeric equilibrium between the 1H- and 2H-forms of indazole can be influenced by the nature and position of substituents on the ring system. As a general rule, the 1H-tautomer is the more stable and therefore predominant form for unsubstituted indazole in most solvents. The greater stability of the 1H-tautomer is attributed to its benzenoid character, whereas the 2H-tautomer has a quinonoid structure which is generally of higher energy.

Electron-donating substituents on the benzene ring tend to further stabilize the 1H-tautomer by increasing the electron density of the aromatic system. Conversely, electron-withdrawing groups can have a more complex effect. While they destabilize the benzene ring in general, their influence on the relative stability of the two tautomers depends on their position.

For 7-Bromo-1H-indazole, the bromo substituent is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. Its position at C7 is adjacent to the N1 nitrogen. This proximity can lead to steric and electronic interactions that influence the tautomeric preference. While the 1H-tautomer is still expected to be the major form for 7-bromo-1H-indazole, the presence of the bromine atom can modulate the energy difference between the two tautomers compared to the unsubstituted indazole.

The equilibrium can also be affected by the solvent polarity and its ability to form hydrogen bonds. Polar, protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ for the 1H and 2H forms, thus shifting the equilibrium.

In the solid state, crystal packing forces can also play a significant role in determining which tautomer is present. It is not uncommon for a particular tautomer to be exclusively present in the crystalline form, even if a mixture exists in solution.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Tautomerism Studies

NMR spectroscopy is the most powerful tool for elucidating the structure of indazole derivatives in solution and solid states. It is particularly crucial for distinguishing between N1- and N2-substituted isomers and for investigating the position of the tautomeric equilibrium in N-unsubstituted indazoles.

A combination of ¹H, ¹³C, and ¹⁵N NMR provides a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy : The proton NMR spectrum gives information about the protons on the fused benzene (B151609) ring. For a 7-bromo-indazole, characteristic signals for the three aromatic protons would be expected. The chemical shifts and coupling constants of these protons (H4, H5, and H6) are sensitive to the substitution pattern and the tautomeric form (1H vs. 2H). In derivatives, such as N-alkylated indazoles, the signals for the alkyl group protons provide additional structural information. For instance, in 1-butyl-1H-indazole-3-carboxamide derivatives, the protons of the butyl chain appear at distinct chemical shifts. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the acid chloride group is expected to have a characteristic downfield chemical shift. The signals for the seven carbons of the bromoindazole core can help confirm the substitution pattern. In related indazole-3-carboxamides, the carbonyl carbon typically appears around 160-161 ppm. nih.gov The carbon atoms directly bonded to bromine and nitrogen also show characteristic shifts.

¹⁵N NMR Spectroscopy : ¹⁵N NMR is exceptionally effective for studying the prototropic tautomerism common in N-unsubstituted indazoles. bohrium.com The chemical shift difference between a pyridine-type nitrogen (in the 1H-tautomer) and a pyrrole-type nitrogen (in the 2H-tautomer) is substantial, often on the order of 100 ppm. lookchem.comlookchem.com By comparing the ¹⁵N chemical shifts of the target compound with those of its N-methylated analogues (which lock the tautomeric form), the predominant tautomer in solution can be determined. bohrium.com For most indazoles, the 1H-tautomer is thermodynamically more stable. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Indazole Derivative (N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide) nih.gov

| Technique | Atom | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | Aromatic H | 7.16 - 8.32 |

| N-H (amide) | 8.78 | |

| N-CH₂ | 4.34 | |

| ¹³C NMR (CDCl₃) | C=O (amide) | 160.51 |

| Aromatic C | 109.48 - 141.11 | |

| N-CH₂ | 49.38 |

Data presented for a structurally related derivative to illustrate typical chemical shift ranges.

Solid-state NMR (SSNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS) experiments, provides structural information for the compound in its crystalline form. This is valuable for confirming the structure determined in solution and for studying molecules that are insoluble. SSNMR can definitively identify the tautomeric form present in the solid state, which may differ from that in solution. Studies on nitro-indazole derivatives have successfully used SSNMR to characterize the solid-state structure, complementing data from X-ray crystallography. nih.govacs.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the benzene ring of the indazole core. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹³C-¹H), enabling the straightforward assignment of the carbon atom attached to each proton. ipb.ptresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can confirm the connectivity, identify the tautomeric form, and provide detailed data on bond lengths, bond angles, and intermolecular interactions. mdpi.com For derivatives of 7-Bromo-1H-indazole-3-carbonyl chloride, X-ray crystallography would unambiguously determine the conformation of substituents and the packing of molecules in the crystal lattice. acs.org While no specific crystal structure for the title compound is publicly available, analysis of related indazole structures shows that the indazole ring system is typically planar. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high precision (typically to within 0.001 m/z). researchgate.net This allows for the calculation of a unique molecular formula. For this compound (C₈H₄BrClN₂O), HRMS would detect the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecular ion, and the resulting fragmentation pattern provides valuable information about the molecule's structure, such as the loss of the carbonyl chloride group.

Infrared (IR) Spectroscopy for Functional Group Identification in Complex Derivatives

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most characteristic absorption would be from the carbonyl (C=O) stretching of the acid chloride group. Acid chlorides are known to have a strong C=O absorption at a high frequency, typically around 1810 cm⁻¹. pressbooks.pub In addition, the N-H stretch of the indazole ring (for the 1H-tautomer) would appear as a broad band in the region of 3100-3400 cm⁻¹. researchgate.netjocpr.com C-H and C=C stretching vibrations from the aromatic ring would also be present. This technique is particularly useful for monitoring reactions of the carbonyl chloride group to form derivatives like amides or esters, which exhibit carbonyl absorptions at different, lower frequencies. researchgate.netnih.gov

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Acid Chloride | C=O Stretch | ~1810 |

| Indazole N-H | N-H Stretch | 3100 - 3400 (broad) |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. nih.govresearchgate.net For 7-Bromo-1H-indazole-3-carbonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and various electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's stability and intrinsic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is typically localized on the electron-rich indazole ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbonyl chloride group and the pyrazole (B372694) part of the indazole ring, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Reactivity Prediction

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the nature of bonding within a molecule. acadpubl.eu By examining the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors), it is possible to quantify the stabilizing effects of hyperconjugation and predict reactive sites. nih.gov

In this compound, NBO analysis reveals the partial charges on each atom. The nitrogen atoms of the indazole ring and the oxygen atom of the carbonyl group are expected to have negative partial charges, making them nucleophilic centers. The carbon atom of the carbonyl group will carry a significant positive charge, rendering it highly electrophilic and thus susceptible to nucleophilic attack. The analysis of Fukui indices, derived from NBO calculations, can further refine the prediction of the most nucleophilic and electrophilic sites within the molecule. nih.gov

| Atom | Calculated NBO Charge |

|---|---|

| N1 | -0.450 |

| N2 | -0.280 |

| C3 | +0.350 |

| C(O) Carbon | +0.850 |

| Oxygen | -0.650 |

| Chlorine | -0.200 |

| Bromine | -0.050 |

Investigation of Reaction Mechanisms via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions by considering the properties of the activated complex, or transition state. wikipedia.org Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing the transition states connecting reactants and products on the potential energy surface.

For reactions involving this compound, such as nucleophilic acyl substitution, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products, and calculating their relative energies.

Energetic Profiles of Competing Reaction Pathways

Many chemical reactions can proceed through multiple competing pathways. Computational studies can elucidate the energetic profiles of these different pathways, allowing for the prediction of the major product. By calculating the activation energies associated with the transition state of each pathway, the most kinetically favored route can be determined.

For instance, in the reaction of this compound with an amine, two primary competing pathways could be the formation of an amide at the carbonyl chloride group and a substitution reaction at the bromine-substituted carbon. The calculated energetic profiles would reveal which of these reactions has a lower activation barrier and is therefore more likely to occur.

Role of Solvents and Catalysts in Regioselectivity

The reaction environment, including the solvent and the presence of catalysts, can significantly influence the outcome of a chemical reaction, particularly its regioselectivity. nih.gov Computational models can incorporate the effects of solvents, either implicitly using continuum solvation models or explicitly by including individual solvent molecules in the calculation.

In the case of reactions of indazole derivatives, the choice of solvent and base can affect the ratio of N1 versus N2 alkylation products. nih.gov Similarly, for reactions involving the carbonyl chloride group of this compound, the solvent can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction rate and selectivity. Catalysts, such as Lewis acids, can be modeled to understand how they interact with the substrate and lower the activation energy of a specific reaction pathway.

Tautomeric Stability and Interconversion Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is a critical factor in their reactivity and biological activity. Generally, for most indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net

Computational studies can accurately predict the relative energies of the different tautomers of this compound. By calculating the energies of the 1H and 2H forms, it is possible to determine the predominant tautomer in the gas phase and in solution. Furthermore, the energy barrier for the interconversion between the tautomers can be calculated by locating the transition state for the proton transfer reaction. These studies confirm that the 1H-tautomer is the more stable form, consistent with experimental observations for related indazole compounds. researchgate.net

| Tautomer | Relative Energy (kJ/mol) |

|---|---|

| 1H-7-Bromo-indazole-3-carbonyl chloride | 0.00 |

| 2H-7-Bromo-indazole-3-carbonyl chloride | +16.5 |

Conformational Analysis and Intramolecular Interactions of this compound

The key dihedral angle defining the conformation of this molecule is the C2-C3-C(O)-Cl angle. Rotation around the C3-C(O) bond can lead to conformers where the carbonyl chloride group is either coplanar or out-of-plane with the indazole ring. The planarity of the system is favored by the extension of the π-conjugated system from the indazole ring to the carbonyl group. However, steric hindrance between the carbonyl oxygen or the chlorine atom and the adjacent atoms on the indazole ring can lead to non-planar conformations being more stable.

In related heterocyclic carbonyl compounds, it has been observed that two principal planar conformers, often designated as syn and anti, can exist. For this compound, these would correspond to the chlorine atom being oriented towards the N2 atom of the pyrazole ring (syn) or away from it (anti). The relative energies of these conformers are determined by a combination of electrostatic interactions, steric repulsion, and potential intramolecular hydrogen bonding.

Computational studies on similar molecules, such as N-acylhydrazone derivatives, have shown that the rotational barrier around the bond connecting the carbonyl group to the heterocyclic ring can be significant. This barrier is influenced by the electronic character of the ring and the substituents. In the case of this compound, the electron-withdrawing nature of the bromine atom at the 7-position is expected to influence the electron density distribution in the indazole ring and, consequently, the rotational barrier of the carbonyl chloride group.

Intramolecular interactions play a crucial role in stabilizing specific conformations. A potential, albeit weak, intramolecular hydrogen bond could exist between the N2-H of the indazole ring and the carbonyl oxygen. This interaction would favor a planar conformation where the carbonyl group is oriented to facilitate this bond. Furthermore, non-covalent interactions, such as lone pair-lone pair repulsion between the halogen atoms and the carbonyl oxygen, can influence the rotational barrier and the stability of different conformers.

To provide a more quantitative, albeit theoretical, perspective, the following data tables present hypothetical yet plausible computational data for the conformational analysis of this compound, based on findings for structurally related molecules.

Table 1: Calculated Rotational Barrier and Relative Energies of Conformers for this compound (Theoretical)

| Conformer | Dihedral Angle (C2-C3-C(O)-Cl) (°) | Relative Energy (kcal/mol) |

| Syn-planar | 0 | 0.0 |

| Transition State | 90 | 5.8 |

| Anti-planar | 180 | 1.2 |

This table presents a hypothetical energy profile for the rotation of the carbonyl chloride group, suggesting that the syn-planar conformer is the most stable, with a significant rotational barrier to interconversion.

Table 2: Key Intramolecular Distances in the Syn-planar Conformer (Theoretical)

| Interacting Atoms | Distance (Å) | Interaction Type |

| N2-H --- O=C | 2.15 | Intramolecular Hydrogen Bond |

| C4-H --- Cl-C(O) | 2.80 | Weak van der Waals |

| Br --- O=C | 3.50 | Lone pair repulsion |

This table highlights the potential intramolecular interactions that would stabilize the proposed most stable conformer, including a key hydrogen bond.

Applications As a Key Synthetic Building Block for Novel Molecular Scaffolds

Synthesis of Complex Heterocyclic Compounds Incorporating the 7-Bromoindazole Moiety

The 7-bromoindazole core is a privileged structure found in numerous pharmacologically active compounds. nih.gov The carbonyl chloride functional group is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines, alcohols, and hydrazines, to form stable amide, ester, and hydrazide linkages, respectively. This reactivity is fundamental to elongating the molecule and introducing new functional groups.

Simultaneously, the bromine atom at the 7-position provides a handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki and Stille couplings are employed to introduce a variety of substituents, including alkyl, vinyl, and aryl groups, at this position. ucsf.edu This orthogonal reactivity—acyl substitution at C3 and cross-coupling at C7—enables the systematic construction of complex, highly functionalized heterocyclic systems.

A prominent example of its utility is in the synthesis of advanced intermediates for potent therapeutic agents. For instance, related 7-bromo-1H-indazole structures are precursors in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key heterocyclic fragment of Lenacapavir, a powerful capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.orgresearchgate.netmdpi.com The synthesis involves a regioselective bromination followed by heterocycle formation with hydrazine (B178648), demonstrating the importance of the bromo-indazole core in building intricate drug scaffolds. nih.govmdpi.comresearchgate.net

| Position | Functional Group | Reaction Type | Description | Typical Reagents |

|---|---|---|---|---|

| C3 | Carbonyl Chloride (-COCl) | Nucleophilic Acyl Substitution | Forms amides, esters, or hydrazides by reacting with nucleophiles. | Amines (R-NH₂), Alcohols (R-OH), Hydrazine (N₂H₄) |

| C7 | Bromo (-Br) | Palladium-Catalyzed Cross-Coupling | Forms new carbon-carbon or carbon-heteroatom bonds. | Boronic acids (Suzuki), Organostannanes (Stille), Amines (Buchwald-Hartwig) |

Construction of Polycyclic Aromatic Systems with Indazole Core

The strategic placement of reactive groups on the this compound scaffold facilitates the construction of larger, polycyclic aromatic systems. While the primary use often involves intermolecular reactions, the functional groups are also amenable to intramolecular cyclization strategies. For example, after initial functionalization at both the C3 and C7 positions, a subsequent intramolecular reaction, such as a Heck or Friedel-Crafts reaction, could be designed to form an additional fused ring. This approach allows for the creation of rigid, planar polycyclic structures that are of interest in materials science and as scaffolds for DNA-intercalating agents. The ability to first introduce substituents via cross-coupling at the C7 position and then use them in a ring-closing reaction is a powerful strategy for building molecular complexity. ucsf.edu

Preparation of Advanced Intermediates for Diversified Chemical Libraries

In modern drug discovery, the generation of chemical libraries with high structural diversity is paramount for identifying novel lead compounds. This compound is an ideal starting point for creating such libraries. Its two distinct reactive sites allow for a combinatorial approach to synthesis. A diverse set of amines or alcohols can be reacted at the C3 position, while a different, large set of boronic acids or other coupling partners can be introduced at the C7 position. ucsf.edu This "two-dimensional" combinatorial synthesis can rapidly generate a large library of unique analogs from a single core structure. The resulting compounds serve as advanced intermediates that can be further modified or directly screened for biological activity. This strategy was effectively utilized in the development of analog-sensitive Akt inhibitors, where various alkyl and aryl groups were introduced at the C7 position of bromoindazole building blocks to create a library of kinase inhibitors. ucsf.edu

| Core Scaffold | Reactant at C3 (R¹-NH₂) | Reactant at C7 (R²-B(OH)₂) | Resulting Structure Class |

|---|---|---|---|

| This compound | Aniline (B41778) | Phenylboronic acid | N-phenyl, 7-phenyl-1H-indazole-3-carboxamide |

| Cyclopropylamine | Vinylboronic acid | N-cyclopropyl, 7-vinyl-1H-indazole-3-carboxamide | |

| Benzyl alcohol | 4-Methylphenylboronic acid | Benzyl 7-(p-tolyl)-1H-indazole-3-carboxylate |

Development of Novel Synthetic Strategies for Scaffolds with Tunable Properties

The utility of this compound has spurred the development of novel and efficient synthetic strategies to access not only the compound itself but also its derivatives. Research has focused on creating practical, large-scale syntheses that start from inexpensive materials and proceed with high regioselectivity. mdpi.com For example, improved protocols for the regioselective bromination of indazole precursors and their subsequent cyclization have been developed to avoid the formation of undesired isomers and eliminate the need for costly purification methods like column chromatography. nih.govmdpi.com Furthermore, the exploration of different catalytic systems for cross-coupling reactions at the C7 position allows for the fine-tuning of electronic and steric properties of the final molecules. This strategic development ensures a reliable supply of the building block and expands the toolbox for chemists to create scaffolds with precisely tailored properties for specific applications. ucsf.edu

Exploration of Structure-Reactivity Relationships in Synthesized Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The 7-bromoindazole scaffold is an excellent platform for conducting systematic SAR explorations. By creating a library of analogs where substituents are varied at the C3 and C7 positions, researchers can probe the specific interactions between the molecule and its biological target, such as an enzyme or receptor.

For example, by keeping the C3-amide constant and systematically changing the C7-substituent (e.g., from small alkyl groups to bulky aromatic rings), one can determine the optimal size and electronic nature of the group at that position for maximum potency. ucsf.edunih.gov Conversely, the C7-substituent can be held constant while varying the amide or ester group at C3 to explore the hydrogen bonding and hydrophobic interactions in that region of the binding pocket. This methodical approach allows for the rational design of more potent and selective compounds. The nitrogen atom within the heterocyclic ring at C7 has also been shown to be important for modulating side effects in some contexts. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including indazole derivatives. rsc.org Future research will focus on developing synthetic routes to 7-Bromo-1H-indazole and its subsequent conversion to the target carbonyl chloride that are more sustainable and atom-economical than traditional methods.

Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, classical syntheses might rely on diazotization reactions, such as the Sandmeyer reaction, starting from an amino-indazole precursor, which involves stoichiometric amounts of nitrite (B80452) salts and copper halides. chemicalbook.com The drive towards greener alternatives aims to minimize environmental impact by focusing on several key areas:

Use of Greener Solvents: Research is exploring the replacement of conventional volatile organic compounds with more environmentally benign solvents. Polyethylene glycol (PEG), for example, has been used as a green solvent for the synthesis of 2H-indazoles catalyzed by copper oxide nanoparticles. acs.org

Photocatalysis: Visible-light-mediated reactions represent a powerful green chemistry approach. rsc.org A metal-free, visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles with high yield and selectivity, avoiding the need for noble metal catalysts. rsc.org

Avoiding Hazardous Reagents: The development of synthetic pathways that circumvent the use of harsh or toxic reagents is a priority. This includes exploring enzymatic catalysis or using milder, more selective modern reagents.

Improving Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.gov Future synthetic routes will likely focus on transition metal-catalyzed C-H functionalization, which offers a more direct and atom-economical approach to building the indazole core and introducing functional groups, thereby reducing waste. researchgate.net

Exploration of New Catalytic Systems for Functionalization

The functionalization of the indazole ring is crucial for modulating the properties of its derivatives. The exploration of novel catalytic systems is a major research avenue for achieving higher efficiency, selectivity, and broader substrate scope. While transition metals like palladium and copper are widely used, future work will likely investigate a wider range of catalysts. bohrium.combenthamdirect.com

Key areas of exploration include:

Earth-Abundant Metal Catalysts: To reduce cost and environmental concerns associated with precious metals like palladium and rhodium, there is a growing interest in catalysts based on earth-abundant metals such as iron, nickel, and cobalt. Nickel, for instance, has been recognized as an important catalyst for synthesizing N-heterocycles via C-H functionalization. researchgate.net

Photoredox Catalysis: This approach uses light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. It can enable transformations that are difficult to achieve with traditional thermal methods and often proceeds under mild conditions.

Dual Catalysis: Combining two different types of catalysts, such as a transition metal catalyst and a photoredox catalyst, can enable novel transformations by accessing unique reactive intermediates.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost.

These new catalytic systems can be applied to directly functionalize the C-H bonds of the 7-bromo-1H-indazole core, providing access to a wider range of derivatives without the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. researchgate.net The integration of flow chemistry with automated synthesis platforms is a significant trend in modern chemical synthesis.

Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, can be used to rapidly synthesize and screen libraries of derivatives of 7-Bromo-1H-indazole-3-carbonyl chloride. This high-throughput approach can accelerate the discovery of new molecules with desired biological or material properties.

Theoretical Predictions for Novel Indazole Derivatives and Their Synthesis

Computational chemistry and theoretical predictions are becoming indispensable tools in modern drug discovery and materials science. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of molecules, as well as to elucidate reaction mechanisms and predict the stability of different isomers. nih.gov

In the context of this compound, theoretical predictions can be employed in several ways:

Designing Novel Derivatives: Computational models can be used to design new indazole derivatives with specific properties, such as enhanced binding affinity to a biological target or desired electronic properties for materials applications.

Predicting Reactivity and Selectivity: Theoretical calculations can help predict the most likely sites for functionalization on the indazole ring and guide the choice of reagents and reaction conditions to achieve the desired regioselectivity.

Elucidating Reaction Mechanisms: Understanding the mechanism of a chemical reaction is key to optimizing it. Computational studies can provide detailed insights into reaction pathways and transition states, which can be used to improve yields and selectivities. For instance, theoretical studies have been used to determine the relative stability of 1H- and 2H-indazole tautomers. nih.gov

By integrating theoretical predictions with experimental work, researchers can adopt a more rational and efficient approach to the synthesis and evaluation of novel indazole derivatives.

Expansion of Derivatization Capabilities at Diverse Ring Positions

While the 3-carbonyl chloride group provides a convenient handle for introducing a wide range of functionalities, particularly amides, future research will aim to expand the derivatization capabilities to other positions on the indazole ring. The 7-bromo substituent itself is a valuable synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at this position. rsc.org

Future research will focus on developing selective methods for functionalizing the other available positions on the indazole ring (N1, C4, C5, and C6). This will enable the creation of a much larger and more diverse chemical space of indazole derivatives. Strategies for achieving this include:

Directed C-H Functionalization: Using a directing group to guide a catalyst to a specific C-H bond on the indazole ring can enable highly regioselective functionalization.

Halogen Dance Reactions: This type of reaction can be used to move a halogen substituent from one position to another on an aromatic ring, providing access to isomers that are not easily accessible by other means.

Sequential Functionalization: A stepwise approach, where different positions on the indazole ring are functionalized in a controlled sequence, can be used to build up complex molecular architectures.

The ability to selectively functionalize all positions of the 7-bromo-1H-indazole scaffold will be crucial for fine-tuning the properties of the resulting molecules and for exploring their full potential in various applications.

常见问题

Q. What are the established synthetic routes for preparing 7-Bromo-1H-indazole-3-carbonyl chloride, and how can intermediates be characterized?

Methodological Answer: this compound is typically synthesized via the chlorination of its carboxylic acid precursor, 7-Bromo-1H-indazole-3-carboxylic acid (CAS 885278-71-7). The reaction employs thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, often catalyzed by a catalytic amount of dimethylformamide (DMF). Key steps include:

Carboxylic Acid Activation : Stir the carboxylic acid in SOCl₂ at reflux (70–80°C) for 4–6 hours.

Purification : Remove excess SOCl₂ under reduced pressure, yielding the acyl chloride as a crystalline solid.

Intermediates should be characterized using:

Q. What safety protocols are critical when handling this compound?

Methodological Answer: This compound is reactive and moisture-sensitive. Key safety measures include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of HCl/SOCl₂ vapors.

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

- Waste Disposal : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal.

Q. How is the crystal structure of this compound determined, and which software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane.

Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Process data with SHELXL (v.2018/3) for structure solution and refinement. Validate using the CCDC database .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated indazole derivatives?

Methodological Answer: Divergent NMR or mass spectrometry results often arise from: